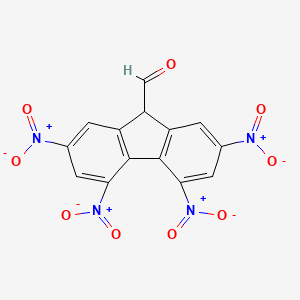![molecular formula C20H22N4O6 B11553104 2-(2-Methoxyphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11553104.png)
2-(2-Methoxyphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide is a complex organic compound that features a combination of methoxyphenoxy, morpholinyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form 2-(2-methoxyphenoxy)ethanamine.
Synthesis of the Morpholinyl Intermediate: Morpholine is reacted with a suitable nitrobenzaldehyde to form the morpholinyl-nitrophenyl intermediate.
Condensation Reaction: The final step involves the condensation of the methoxyphenoxy intermediate with the morpholinyl-nitrophenyl intermediate in the presence of a hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy and morpholinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Methoxyphenoxy aldehydes or acids.
Reduction: Aminophenoxy derivatives.
Substitution: Various substituted phenoxy and morpholinyl derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the methoxyphenoxy and morpholinyl groups.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethanamine: Shares the methoxyphenoxy group but lacks the morpholinyl and nitrophenyl groups.
2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride: Contains the morpholinyl group but differs in the phenoxy substituent.
Uniqueness
2-(2-Methoxyphenoxy)-N’-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide is unique due to its combination of methoxyphenoxy, morpholinyl, and nitrophenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N4O6 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O6/c1-28-18-4-2-3-5-19(18)30-14-20(25)22-21-13-15-12-16(24(26)27)6-7-17(15)23-8-10-29-11-9-23/h2-7,12-13H,8-11,14H2,1H3,(H,22,25)/b21-13+ |
InChI Key |
YZSKUBRHZOCTDM-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate](/img/structure/B11553022.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553029.png)
![2,4-dichloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11553051.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11553058.png)
![2-Bromo-N-(4-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B11553063.png)
![3-(5-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11553080.png)
![N-benzyl-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11553089.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553097.png)

![(3E)-3-[({[(4-Methoxyphenyl)methoxy]carbonyl}amino)imino]-N-(naphthalen-2-YL)butanamide](/img/structure/B11553106.png)
![2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide](/img/structure/B11553112.png)
![2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11553114.png)

![4-chloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B11553132.png)
